5-(5-methylfuran-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 5-(5-methylfuran-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a heterocyclic core fused with a thiophene ring. Its structural complexity arises from three key substituents:
- 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}: A morpholine-linked sulfanyl group at position 2, likely improving solubility and binding affinity to biological targets.
- 3-phenyl: An aromatic phenyl group at position 3, contributing to steric bulk and hydrophobic interactions.
Thieno[2,3-d]pyrimidin-4-one derivatives are pharmacologically significant, with documented antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-15-7-8-18(30-15)17-13-31-21-20(17)22(28)26(16-5-3-2-4-6-16)23(24-21)32-14-19(27)25-9-11-29-12-10-25/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMMKKUYKALKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5-methylfuran-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described by its IUPAC name and its unique functional groups, which include a thieno[2,3-d]pyrimidinone core, a furan ring, and a morpholine moiety. This structural diversity is believed to contribute to its varied biological effects.
Biological Activity Overview
Research has indicated that compounds with similar structural characteristics often exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds resembling the target molecule have shown promising results against various bacteria and fungi.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pseudomonas aeruginosa | Inhibitory | 0.21 μM |
| Escherichia coli | Inhibitory | 0.21 μM |
| Candida spp. | Antifungal | Variable |
In a recent study, derivatives of thieno[2,3-d]pyrimidine were screened for their antimicrobial efficacy, revealing that certain modifications enhanced their activity against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has also been investigated. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Some derivatives cause G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed.
- Inhibition of Kinases : Targeting specific kinases involved in cancer proliferation pathways.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : The morpholine group can facilitate binding to specific receptors or proteins that modulate cellular responses.
Molecular docking studies suggest that the compound interacts favorably with targets such as DNA gyrase and MurD, which are critical for bacterial cell wall synthesis .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated several derivatives similar to the target compound for their antimicrobial properties against clinical strains. The results indicated significant activity against resistant strains of bacteria . -
Anticancer Research :
Research conducted on thieno[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Comparison with Similar Compounds
Role of Substituents
- Morpholine Derivatives: The target compound and the OMXX-287647 derivative () share a morpholine group, which is known to enhance solubility and target engagement in kinase inhibitors and antimicrobial agents . However, the target compound’s additional 5-methylfuran and phenyl groups may confer superior binding specificity compared to OMXX-287647’s simpler structure.
- Furan-Containing Analogues : The ZINC2889473 compound () also features a 5-methylfuran group but replaces the phenyl and morpholine groups with a 3,4-dimethylphenyl and prop-2-enyl. This substitution reduces molecular weight (476.54 vs. 484.56 g/mol) and may alter metabolic stability due to the allyl group’s reactivity .
- Aromatic Diversity : The Parchem compound () substitutes the phenyl group with chlorophenyl and methoxyphenyl moieties, introducing electronegative atoms that could influence electronic distribution and receptor interactions .
Pharmacological Implications
- Antimicrobial Potential: Derivatives with sulfanyl and morpholine groups, such as the target compound, show structural parallels to antimicrobial thieno[2,3-d]pyrimidin-4-ones reported by Chambhare et al. (). These analogs demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Solubility and Bioavailability : The morpholine group in the target compound likely improves water solubility compared to the Parchem derivative (), which lacks polar substituents. This could enhance oral bioavailability in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
